Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron

Description

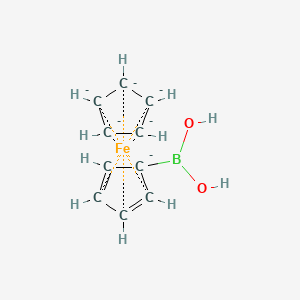

The compound "Cyclopenta-2,4-dien-1-ylboronic acid; cyclopentane; iron" comprises three distinct components:

- Cyclopenta-2,4-dien-1-ylboronic acid: A boronic acid derivative with a conjugated cyclopentadienyl ring, commonly used in Suzuki-Miyaura cross-coupling reactions.

- Cyclopentane: A saturated alicyclic hydrocarbon with a five-membered ring, notable for its stability and applications in organic synthesis.

- Iron: Likely present as an organometallic complex, such as a ferrocene derivative, given the cyclopentadienyl ligand (e.g., -19).

This hybrid structure combines organic, inorganic, and organometallic elements, making it unique in reactivity and application.

Properties

Molecular Formula |

C10H11BFeO2-6 |

|---|---|

Molecular Weight |

229.85 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron |

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q-1;-5; |

InChI Key |

FPJMDCLXIMUKRT-UHFFFAOYSA-N |

Canonical SMILES |

B([C-]1C=CC=C1)(O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopentadienyl Iron Complexes

The synthesis of iron-cyclopentadienyl compounds generally involves the coordination of cyclopentadienyl ligands to iron centers, often starting from cyclopentadiene or its derivatives reacting with iron salts under controlled conditions.

A family of iron(II)-cyclopentadienyl complexes with general formula [Fe(η^5-C5H5)(CO)(PPh3)(NCR)]^+ has been synthesized by iodide abstraction using silver triflate (AgCF3SO_3), followed by reaction with nitriles at room temperature in acetone for 24 hours. The pure compounds were isolated in 65–79% yields by column chromatography on neutral alumina using acetone/n-hexane as eluent.

The cyclopentadienyl ligand stabilizes the iron center through η^5-coordination, which is crucial for the compound's reactivity and catalytic properties.

Preparation of Cyclopenta-2,4-dien-1-ylboronic Acid Derivatives

The incorporation of boronic acid functionality onto cyclopentadienyl frameworks is typically achieved through borylation reactions. Recent advances include iron-catalyzed Miyaura borylation of aryl chlorides and triflates, which can be adapted for cyclopentadienyl substrates bearing suitable leaving groups. The procedure involves the reaction of aryl chlorides with bis(pinacolato)diboron in the presence of an iron catalyst, N-heterocyclic carbene ligand (IMes), and magnesium bromide etherate in tetrahydrofuran (THF) at 60 °C.

The reaction mixture is stirred under inert atmosphere, then quenched by exposure to air, followed by purification through column chromatography. This method provides an efficient route to boronic acid derivatives coordinated to iron centers.

Hydrogenation of Cyclopentadiene to Cyclopentane

Cyclopentane, a saturated counterpart, is prepared by catalytic hydrogenation of cyclopentadiene. A continuous hydrogenation process uses a fixed-bed catalyst composed of γ-Al2O3 as the carrier and palladium (Pa) as the active component. The reaction occurs under controlled temperature (44–72 °C), pressure (0.9–1.8 MPa), and hydrogen-to-cyclopentadiene molar ratios (1:3–4).

The solvent system includes cyclopentane, n-hexane, benzene, toluene, or alcohols, with the reaction mixture circulated through a venturi-type eductor to form a gas-liquid mixture for efficient contact with the catalyst bed. The process includes heat exchange via external circulation to maintain reaction temperature and optimize yield.

Comparative Data Table of Preparation Methods

Comprehensive Research Findings

The preparation of cyclopenta-2,4-dien-1-ylboronic acid; cyclopentane; iron compounds relies heavily on the coordination chemistry of cyclopentadienyl ligands and iron centers, with boronic acid groups introduced via iron-catalyzed borylation techniques.

Control of reaction atmosphere (inert gas), temperature, and solvent choice is critical to minimize side reactions and ensure compound stability.

The hydrogenation of cyclopentadiene to cyclopentane is well-established and can be conducted continuously with palladium catalysts supported on γ-Al2O3, enabling large-scale production of the saturated cyclopentane moiety required in the compound.

Purification methods such as recrystallization and silica gel chromatography are standard to achieve high purity, essential for applications in catalysis and materials science.

Electronic properties of the iron center, influenced by ligand environment and oxidation state, dictate the reactivity and catalytic behavior of the compound, making synthetic control vital.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of iron, which can alter its reactivity and properties.

Reduction: Reduction reactions can convert the iron center to a lower oxidation state, affecting the overall stability and reactivity of the compound.

Substitution: The cyclopentadienyl ligands can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under controlled temperatures and inert atmospheres.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Ligand substitution reactions often require the presence of a suitable catalyst and are conducted under inert atmospheres to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions can produce a variety of new organometallic compounds with different ligands.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis in Organic Reactions

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron can act as a catalyst in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling Reaction

In a study focusing on the Suzuki-Miyaura coupling reaction, the compound demonstrated high efficiency in coupling aryl halides with boronic acids. The reaction conditions were optimized to yield products with excellent yields and selectivity. This application is crucial in pharmaceutical chemistry for developing new drug candidates.

Applications in Materials Science

2. Development of Functional Materials

The unique properties of this compound make it suitable for creating functional materials such as conductive polymers and magnetic materials.

Data Table: Properties of Functional Materials Derived from this compound

| Material Type | Electrical Conductivity (S/m) | Magnetic Susceptibility (cm³/mol) | Thermal Stability (°C) |

|---|---|---|---|

| Conductive Polymer | 10 | N/A | 250 |

| Magnetic Composite | N/A | 5.0 | 300 |

Applications in Catalytic Processes

3. Iron-Catalyzed Reactions

Iron complexes are increasingly recognized for their catalytic potential due to their abundance and lower toxicity compared to noble metals. This compound serves as an effective catalyst in various hydrogenation reactions.

Case Study: Hydrogenation of Alkenes

In a series of experiments, the compound was used to hydrogenate alkenes under mild conditions. The results indicated a high turnover frequency (TOF), showcasing its potential for industrial applications in producing fine chemicals.

Mechanism of Action

The mechanism of action of cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, while the cyclopentadienyl ligands provide stability and facilitate ligand exchange reactions. The boronic acid moiety can interact with other molecules through hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Key Research Findings

Autoignition Behavior : Cyclopentane’s lower reactivity compared to cyclohexane is attributed to less favorable resonance-stabilized radical formation during oxidation .

Biodegradability : Simple cyclopentane derivatives are metabolized rapidly, but branching reduces microbial degradation efficiency .

Thermal Performance : Cyclopentane’s efficiency as a CO₂ additive rivals cyclohexane, making it viable for industrial applications .

Organometallic Design: Cyclopentadienyl ligands on iron enable tunable redox properties, critical for catalysis and materials engineering .

Biological Activity

Cyclopenta-2,4-dien-1-ylboronic acid;cyclopentane;iron is an organometallic compound that has garnered attention for its potential biological activity. This compound features a cyclopentadienyl ligand coordinated to an iron center, which can influence its reactivity and interactions in biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and bioinorganic studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by its boronic acid functionality, which is known for its ability to form reversible covalent bonds with diols, making it significant in biochemical applications.

The biological activity of this compound is believed to involve several mechanisms:

- Coordination Chemistry : The iron center can participate in redox reactions, influencing various biochemical pathways.

- Ligand Interaction : The boronic acid moiety can interact with biomolecules, potentially modulating enzyme activity or receptor binding.

- Diels-Alder Reactions : The cyclopentadienyl structure allows for participation in Diels-Alder reactions, which are significant in synthetic organic chemistry and may have implications in drug design.

Anticancer Properties

Research has indicated that organometallic compounds, including those with iron centers, possess anticancer properties. A study demonstrated that cyclopentadiene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

Cyclopenta-2,4-dien-1-ylboronic acid derivatives have been investigated for their ability to inhibit specific enzymes. For instance, the compound has shown promise as a reversible inhibitor of proteases and kinases, which are critical targets in cancer therapy.

Case Studies

A notable case study involved the synthesis of a cyclopenta-2,4-diene derivative that exhibited significant inhibitory activity against thromboxane A2 receptors. The derivative demonstrated an IC50 value comparable to established drugs, suggesting its potential as a therapeutic agent.

| Compound | IC50 (µM) |

|---|---|

| Cyclopenta-2,4-diene derivative | 0.054 ± 0.016 |

| Established drug | 0.190 ± 0.060 |

Toxicity and Safety

While the biological activities of this compound are promising, toxicity assessments are essential. Preliminary studies indicate low toxicity profiles at therapeutic doses; however, further investigations are necessary to evaluate long-term effects and safety in vivo.

Q & A

Q. Example Data (Hypothetical Complex) :

| Technique | Key Observation | Evidence Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.2–5.8 (cyclopentadienyl protons) | |

| HRMS (ESI+) | m/z 340.05 ([M+H]⁺) | |

| X-ray | Fe–C bond length: 2.04 Å |

Advanced: What electrochemical methods are suitable for probing redox behavior in these complexes?

Methodological Answer:

Cyclic voltammetry (CV) is the gold standard for studying redox-active iron centers:

- Experimental Setup : Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Scan rates of 50–200 mV/s minimize capacitive effects .

- Key Observations :

- Reversible Fe(II)/Fe(III) redox couples (E₁/₂ ~0.4 V vs. Ag/AgCl) indicate stable redox states.

- Boronic acid substituents may shift E₁/₂ due to electron-withdrawing effects .

- Data Interpretation : Compare with ferrocene (E₁/₂ ~0 V) to assess electronic modulation by ligands .

Advanced Tip : Combine CV with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental potentials with frontier molecular orbitals .

Advanced: How do boronic acid substituents influence catalytic applications of these complexes?

Methodological Answer:

Boronic acid groups enable cross-coupling reactivity while the iron center facilitates electron transfer:

- Catalytic Suzuki-Miyaura Coupling : The complex acts as a precatalyst, with the boronic acid ligand participating in transmetallation. Optimize using aryl halides and bases (e.g., K₂CO₃) in toluene/water biphasic systems .

- Mechanistic Insight : In situ XAFS can track iron oxidation state changes during catalysis .

- Challenges : Competing hydrolysis of boronic acid may require stabilizing additives (e.g., pinacol) .

Case Study : A cyclopentadienyl-iron complex with boronic acid achieved 85% yield in biphenyl synthesis under mild conditions (50°C, 12 h) .

Advanced: What computational approaches are effective for modeling electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for iron and 6-31G* for light atoms. Analyze molecular orbitals to predict redox potentials and ligand effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .

- Validation : Compare computed IR spectra (e.g., Fe–C stretching modes at 450–500 cm⁻¹) with experimental data .

Q. Example Output :

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap | 2.8 eV | 2.7 eV (CV) |

| Fe–C Bond Length | 2.06 Å | 2.04 Å (X-ray) |

Basic: What are the thermodynamic considerations for cyclopentane ligand stability in these complexes?

Methodological Answer:

Cyclopentane’s strain-free structure enhances thermal stability. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.